Diethyl (3-dimethylaminopropyl)-malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-dimethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a malonic acid derivative, which is further substituted with a 3-dimethylaminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-dimethylaminopropyl)-malonate typically involves the alkylation of diethyl malonate with 3-dimethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-dimethylaminopropyl)-malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Nucleophilic Substitution: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Condensation Reactions: β-keto esters.
Scientific Research Applications
Diethyl (3-dimethylaminopropyl)-malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (3-dimethylaminopropyl)-malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The 3-dimethylaminopropyl group can also participate in interactions with biological targets, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the 3-dimethylaminopropyl group.
Ethyl acetoacetate: A β-keto ester with similar reactivity but different structural features.
Dimethyl malonate: Another malonate ester with different alkyl groups.
Uniqueness
Diethyl (3-dimethylaminopropyl)-malonate is unique due to the presence of the 3-dimethylaminopropyl group, which imparts distinct reactivity and potential applications compared to other malonate esters. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
43009-95-6 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
diethyl 2-[3-(dimethylamino)propyl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-11(14)10(12(15)17-6-2)8-7-9-13(3)4/h10H,5-9H2,1-4H3 |
InChI Key |
HPJWCZSMLHGECP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCN(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.